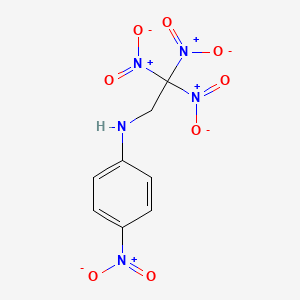![molecular formula C15H13N5O B14623907 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 58712-66-6](/img/structure/B14623907.png)
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a tetrazole ring, a benzopyrano structure, and a pyridine moiety, making it a subject of study in both academic and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 5-aminotetrazole and suitable benzopyrano derivatives can be reacted in the presence of catalysts and solvents to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the tetrazole ring .
Applications De Recherche Scientifique
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Additionally, the benzopyrano and pyridine moieties contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-tetrazol-5-yl)-5-nitraminotetrazole: Another tetrazole-containing compound with energetic properties.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole:
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: A nitrogen-rich compound used in various chemical syntheses.
Uniqueness
5,5-Dimethyl-7-(2H-tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridine stands out due to its unique combination of structural features, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
58712-66-6 |
|---|---|
Formule moléculaire |
C15H13N5O |
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
5,5-dimethyl-7-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C15H13N5O/c1-15(2)10-4-3-7-16-14(10)21-12-6-5-9(8-11(12)15)13-17-19-20-18-13/h3-8H,1-2H3,(H,17,18,19,20) |
Clé InChI |
HGIJBVCBPVASPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(N=CC=C2)OC3=C1C=C(C=C3)C4=NNN=N4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


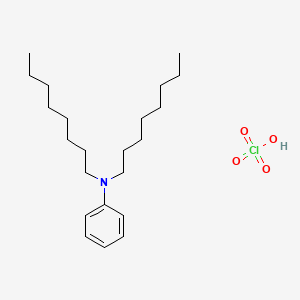
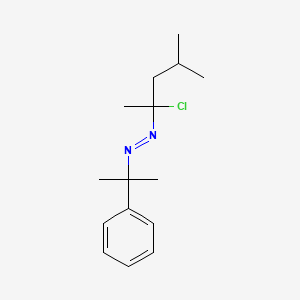
![1-({4-[(4-Bromophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14623839.png)

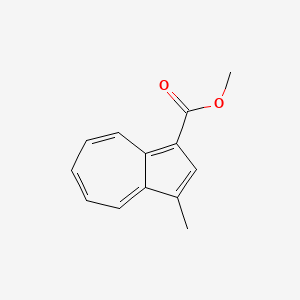
![3-[2-(1,3-Diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14623861.png)
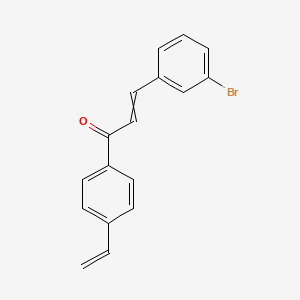
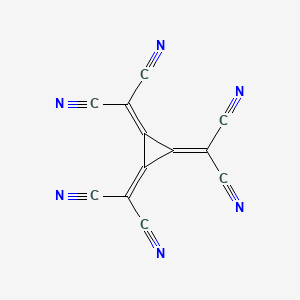
![9-Hydroxy-3,3-dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14623880.png)
![4-[(4-hydroxyphenyl)-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-4H-pyrazol-3-one](/img/structure/B14623884.png)
![N-[2-(2,6-Dichloroanilino)pyridine-3-sulfonyl]propanamide](/img/structure/B14623885.png)


